2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones.
Preparation Methods
The synthesis of 2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold. This can be achieved by introducing substituents into positions 2 and 7 via complementary approaches for the synthesis of key intermediates such as pyrimidinylguanidines. The regioselective introduction of various substituents via the triazine ring closure with corresponding aldehydes is also a common method .
Chemical Reactions Analysis
2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Scientific Research Applications
2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Medicinal Chemistry: It is being explored as a potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Biological Studies: The compound is used in studies related to its interaction with biological targets, including enzymes and receptors.
Industrial Applications: It is also investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds to 2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one include other pyrimido[1,2-a][1,3,5]triazin-6-ones and their derivatives. These compounds share a similar core structure but differ in the substituents attached to the triazine ring.
Properties
Molecular Formula |
C18H15ClN6O |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-(2-chloroanilino)-8-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C18H15ClN6O/c1-11-9-15(26)25-16(12-5-4-8-20-10-12)23-17(24-18(25)21-11)22-14-7-3-2-6-13(14)19/h2-10,16H,1H3,(H2,21,22,23,24) |
InChI Key |
OQPJWVBHZHQMAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=CC=C3Cl)C4=CN=CC=C4 |
Origin of Product |
United States |
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